molecular formula C10H15ClN2O B2904594 4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride CAS No. 1394042-22-8

4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride

Cat. No.: B2904594
CAS No.: 1394042-22-8
M. Wt: 214.69
InChI Key: BPBUZIOWNJKOEI-UHFFFAOYSA-N
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Description

“4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride” is a chemical compound with the CAS number 1394042-22-8 . It has a molecular weight of 214.69 and a molecular formula of C10H15ClN2O .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2-oxazol ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, UPLC, etc .

Scientific Research Applications

Selective Ligands and Receptor Antagonists

Compounds structurally related to "4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride" have been studied for their potential as selective ligands and antagonists for various receptors. For instance, piperidine derivatives have been identified as selective high-affinity ligands at human dopamine D4 receptors, with potential implications for neurological research and therapeutic applications (Rowley et al., 1997).

Antimicrobial and Antifungal Agents

Derivatives of piperidine have shown promise as antimicrobial and antifungal agents. Research into 1,2,4-triazole and 1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings has revealed strong antimicrobial activity, suggesting potential for the development of new antimicrobial drugs (Bektaş et al., 2007); (Krolenko et al., 2016).

Drug Development and Synthesis

The synthesis and development of drugs utilizing piperidine derivatives have been extensively researched. For example, the enantioselective synthesis process for CGRP receptor inhibitors involves piperidine derivatives, highlighting the role of such compounds in the pharmaceutical industry and drug development processes (Cann et al., 2012).

Crystal Structure Analysis

Studies on the crystal and molecular structure of piperidine derivatives provide foundational knowledge for the development of novel compounds with desired physical and chemical properties. For instance, research on 4-carboxypiperidinium chloride offers insights into the molecular structure, aiding in the design of new drugs and materials (Szafran et al., 2007).

Potential for Neurological Applications

Research into piperidine derivatives as selective serotonin reuptake inhibitors (SSRIs) suggests potential applications in treating depression and other mental health disorders. For example, paroxetine hydrochloride, a phenylpiperidine derivative, is documented for its use in treating various psychiatric disorders, illustrating the therapeutic potential of these compounds (Germann et al., 2013).

Properties

IUPAC Name

5-methyl-3-(piperidin-4-ylidenemethyl)-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8-6-10(12-13-8)7-9-2-4-11-5-3-9;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBUZIOWNJKOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C=C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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